Vesamicol hydrochloride

描述

Vesamicol hydrochloride is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It acts presynaptically by inhibiting the uptake of acetylcholine into synaptic vesicles, thereby reducing its release.

准备方法

Synthetic Routes and Reaction Conditions: Vesamicol hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-phenylpiperidine with cyclohexanone in the presence of a reducing agent to form 2-(4-phenyl-1-piperidyl)cyclohexanone. This intermediate is then reduced to 2-(4-phenyl-1-piperidyl)cyclohexanol, which is subsequently converted to this compound by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

化学反应分析

Types of Reactions: Vesamicol hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: this compound can undergo substitution reactions where the piperidine ring or the phenyl group is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

科学研究应用

Scientific Research Applications of Vesamicol Hydrochloride

This compound is a research compound widely used to study neurotransmitter release and receptor interactions, providing insights into brain function and potential treatments for neurological disorders . It influences cholinergic signaling and is a valuable tool in drug formulation, especially for medications targeting conditions like Alzheimer's disease . Researchers also use this compound to assess its effects on animal behavior, helping to understand the role of neurotransmitters in cognition and mood .

Vesamicol as a Research Tool

Vesamicol is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles, thus reducing its release . It inhibits the transport of acetylcholine into synaptic vesicles in cholinergic nerve terminals . Vesamicol also has some sodium channel and alpha-adrenoceptor blocking activity . Because of these actions, Vesamicol is a tool for studying presynaptic mechanisms in cholinergic nerve terminals .

Vesamicol and Cancer Research

Vesamicol induces apoptosis in human bronchioalveolar carcinoma (BAC) cells by targeting VAChT . It was observed that nicotine upregulated choline acetyltransferase (ChAT) and VAChT . Vesamicol inhibited Akt phosphorylation during cell death, and the apoptotic activity of Vesamicol was reversed by overexpression of constitutively active Akt . Disruption of nicotine-induced cholinergic signaling by agents such as Vesamicol may have applications in BAC therapy .

Table: Research Applications of this compound

Case Studies

- REM Sleep Studies : Vesamicol's effects have been tested on cholinergic-related functions such as rapid eye movement (REM) sleep . Studies involving Wistar male rats implanted for sleep recordings showed that Vesamicol behaved as an anticholinergic drug, reducing REM sleep time and causing a rebound of this sleep stage after withdrawal .

- Synaptic Vesicle Function : Vesamicol increases the phosphorylation pattern of synaptophysin (p38), a vesicle-specific phosphoprotein involved in vesicle-mediated neurotransmitter release .

作用机制

Vesamicol hydrochloride exerts its effects by causing a non-competitive and reversible block of the intracellular transporter responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. This transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, this compound leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .

相似化合物的比较

Adiphenine hydrochloride: A nicotinic receptor inhibitor used as an antispasmodic drug.

Choline chloride: A precursor of acetylcholine, important in various metabolic processes.

Uniqueness of Vesamicol Hydrochloride: this compound is unique in its specific inhibition of acetylcholine transport into synaptic vesicles, which distinguishes it from other compounds that may act on different aspects of cholinergic signaling or other neurotransmitter systems .

生物活性

Vesamicol hydrochloride, a potent inhibitor of vesicular acetylcholine transport (VAChT), has garnered significant attention for its biological activity and potential therapeutic applications. This article delves into the compound's mechanism of action, its effects on cholinergic signaling, and its implications in various pathological conditions, particularly in cancer research.

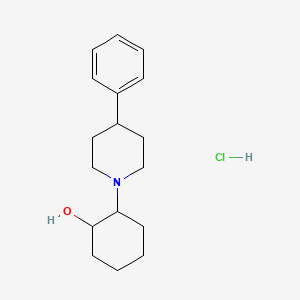

- Chemical Name : (±)-trans-2-(4-Phenylpiperidinyl)cyclohexanol hydrochloride

- CAS Number : 120447-62-3

- Molecular Weight : 285.81 g/mol

- Ki for VAChT : 2 nM .

Vesamicol functions primarily by inhibiting the transport of acetylcholine (ACh) into synaptic vesicles. This inhibition leads to increased levels of cytosolic ACh while decreasing vesicular ACh, which can significantly alter cholinergic signaling pathways in the brain and peripheral nervous system .

Key Findings:

- In Vitro Studies : Vesamicol exhibits a high affinity for VAChT, with an IC50 value of 14.7 nM for inhibiting ACh uptake. The apparent Kd for [3H]vesamicol binding to human VAChT is approximately 4.1 nM .

- In Vivo Studies : Administering vesamicol in animal models showed increased extracellular and cytosolic ACh levels in various brain regions, confirming its action as a VAChT inhibitor .

Cholinergic Signaling Disruption

Research indicates that vesamicol can disrupt cholinergic signaling, which may have therapeutic implications, especially in cancer biology:

- Induction of Apoptosis : In studies involving human bronchioalveolar carcinomas (BACs), vesamicol was shown to induce apoptosis through the suppression of Akt activation, a pathway critical for cell survival . The apoptotic effects were specific to ACh signaling pathways and did not affect growth factors like EGF or IGF-II .

| Study | Findings |

|---|---|

| In vitro (BACs) | Induced apoptosis; inhibited Akt phosphorylation |

| In vivo (mouse models) | Confirmed apoptotic activity without affecting growth factor pathways |

Neurological Implications

Vesamicol's role extends beyond cancer therapy; it is also significant in neurological research due to its effects on neurotransmitter dynamics:

- Effects on Motor Function : In rat models, vesamicol altered endplate currents during high-frequency stimulation, indicating its potential as a local anesthetic-like agent by affecting sodium channels .

Case Studies and Research Findings

- Cancer Research : Clinical studies have demonstrated that vesamicol can suppress the growth of BACs by disrupting nicotine-induced cholinergic signaling. This disruption leads to enhanced apoptosis in cell cultures and animal models .

- Neuropharmacology : Investigations into vesamicol's effects on synaptic transmission have revealed its capacity to modulate neurotransmitter release significantly, which has implications for understanding neurodegenerative diseases .

属性

IUPAC Name |

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUHVMJVWOYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22232-64-0 (Parent) | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40923401 | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23965-53-9, 120447-62-3 | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VESAMICOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。